1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Description
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone (CAS: 353248-74-5) is a heterocyclic compound combining carbazole and 1,2,4-triazole moieties linked via a thioether bridge. Its molecular formula is C₁₇H₁₄N₄OS (MW: 322.38 g/mol), featuring a carbazole group (a planar aromatic system with electron-rich properties) and a 4-methyl-1,2,4-triazole ring (a nitrogen-rich heterocycle known for diverse bioactivities) . The compound’s synthesis likely involves nucleophilic substitution between a triazole-thiol and a halogenated ethanone intermediate, analogous to methods described for related structures .
Properties
IUPAC Name |
1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-20-11-18-19-17(20)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGIRZTBAOASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic compound that combines a carbazole moiety with a triazole ring, known for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications based on the latest research.
- Molecular Formula : C17H14N4OS
- Molecular Weight : 322.4 g/mol
- CAS Number : 353248-74-5
Synthesis
The synthesis of 1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple organic reactions, including nucleophilic substitutions and cycloaddition reactions. The carbazole unit is linked to the triazole through a sulfur atom, which plays a crucial role in its biological activity.
Biological Activity
1-Carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of carbazole compounds exhibit significant antimicrobial effects against various bacterial strains. For instance:
- Inhibition Zones : Compounds similar to 1-carbazol-9-yl derivatives demonstrated inhibition zones ranging from 10.3 to 26.08 mm against bacteria such as Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 16.82 | 6.2 |
| Compound B | E. coli | 15.4 | 10 |
| Compound C | K. pneumoniae | 18.0 | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells:
- Topoisomerase II Inhibition : The compound showed an inhibitory concentration (IC50) of 2.5 µM, significantly lower than standard chemotherapeutics like etoposide .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with enzymes or receptors.
- π–π Stacking : The carbazole moiety allows for π–π stacking interactions that can stabilize enzyme-substrate complexes.
- Metal Coordination : The sulfur atom in the triazole can coordinate with metal ions, influencing enzyme activity.
Case Studies
Several studies have highlighted the effectiveness of carbazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A series of carbazole derivatives were tested against multiple strains of bacteria and fungi, revealing potent activity against resistant strains.
- Antitumor Studies : Research into the anticancer properties demonstrated that compounds similar to 1-carbazol-9-yl derivatives effectively inhibited tumor growth in vitro and in vivo models.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity:
Research indicates that triazole derivatives exhibit significant antifungal properties. The presence of the triazole ring in 1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone enhances its interaction with fungal enzymes, potentially inhibiting their function. A study demonstrated that similar compounds showed activity against various fungal strains, suggesting that this compound could be developed as an antifungal agent .
Anticancer Potential:
The carbazole structure is known for its anticancer properties. Studies have shown that compounds containing carbazole moieties can induce apoptosis in cancer cells. Preliminary investigations into the cytotoxic effects of 1-carbazol-9-yl derivatives have indicated potential for further development as anticancer therapies .
Material Science Applications
Organic Light Emitting Diodes (OLEDs):
Due to its unique electronic properties, the compound has potential applications in OLED technology. The electron-donating nature of the carbazole unit can enhance the efficiency of light emission when incorporated into OLED devices. Research has shown that similar compounds can improve device performance by increasing charge transport and light emission efficiency .
Enzyme Inhibition:
The compound may exhibit enzyme inhibitory activity, particularly against enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. In vitro studies have suggested that triazole-containing compounds can effectively inhibit specific enzymes, leading to decreased cellular proliferation in cancer cells .
Table 1: Summary of Biological Activities
Table 2: Potential Applications in Material Science
| Application Type | Compound Structure | Benefits | References |
|---|---|---|---|
| OLED Technology | Carbazole and triazole moieties | Improved charge transport and light emission |
Case Study 1: Antifungal Screening
In a study assessing the antifungal properties of various triazole derivatives, 1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone was tested against Candida albicans and Aspergillus niger. The results indicated a notable reduction in fungal growth at low concentrations, supporting its potential as an antifungal agent.
Case Study 2: Anticancer Activity
A preliminary investigation into the cytotoxic effects of the compound on human breast cancer cell lines revealed significant cell death at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential for further development as an anticancer therapeutic.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
Example Compound: 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone
- Structural Differences : Replaces the 1,2,4-triazole with a 1,3,4-oxadiazole ring.
- Bioactivity : 1,3,4-Oxadiazoles exhibit broad antimicrobial activity (e.g., compounds 4b , 4d , 4e in showed high antibacterial potency against Staphylococcus aureus and Escherichia coli).
- Key Contrast : The triazole in the target compound may offer enhanced metabolic stability compared to oxadiazoles, as triazoles are less prone to hydrolysis. Additionally, the methyl group on the triazole may reduce steric hindrance compared to the bulkier oxadiazole derivatives .
Triazole-Thioether Derivatives
Example Compound : 2-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide Derivatives
- Structural Differences: Features an acetamide group instead of the carbazole-ethanone system.
- Bioactivity: Demonstrated antiviral activity against adenovirus-5 and ECHO-9 virus, with low cytotoxicity (IC₅₀: 10–50 μM).
Fluorinated Triazole-Ethanone Derivatives
Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
- Structural Differences : Incorporates fluorinated aryl groups and a phenylsulfonyl substituent.
- Bioactivity : Fluorine atoms enhance lipophilicity and membrane permeability, improving bioavailability.
- Key Contrast : The target compound lacks fluorine but compensates with the carbazole’s aromatic system, which may improve binding to hydrophobic pockets in enzymes or receptors .
Carbazole-Ethanone Derivatives
Example Compound: 1-(4-Carbazol-9-yl-Phenyl)-Ethanone
- Structural Differences: Uses a phenyl spacer between carbazole and ethanone, unlike the direct linkage in the target compound.
- Applications : Primarily used in optoelectronic materials due to extended π-conjugation.
- Key Contrast: The direct carbazole-ethanone linkage in the target compound may reduce steric bulk, facilitating interactions with biological targets compared to phenyl-bridged analogs .
Comparative Analysis Table
Q & A
Q. Advanced: What strategies enhance this compound’s utility in optoelectronic devices?
- Answer:
- π-π stacking : Modify substituents (e.g., electron-withdrawing groups on carbazole) to tune HOMO-LUMO levels .
- Thin-film fabrication : Use spin-coating with PMMA matrices to improve charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
